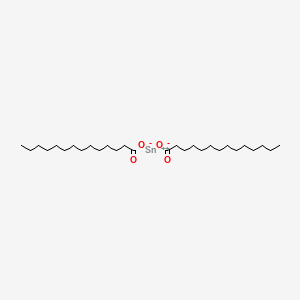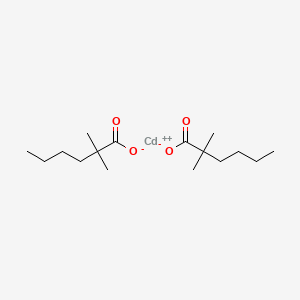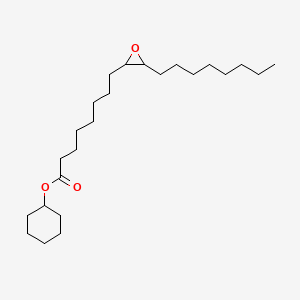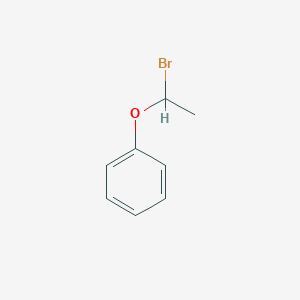
Cesium 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium 5-oxo-L-prolinate is a chemical compound that combines cesium with 5-oxo-L-proline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cesium 5-oxo-L-prolinate typically involves the reaction of cesium hydroxide with 5-oxo-L-proline. The reaction is carried out in an aqueous medium, where cesium hydroxide acts as a base to deprotonate the carboxylic acid group of 5-oxo-L-proline, forming the cesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cesium 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Cesium 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cesium 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. For instance, it can act as a Bronsted base, accepting protons from other molecules. This property makes it useful in various catalytic processes and biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-L-proline: The parent compound of cesium 5-oxo-L-prolinate, known for its role in metabolic pathways.
L-prolinate: Another derivative of proline with similar properties but different applications.
Uniqueness
This compound is unique due to the presence of cesium, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
84962-43-6 |
|---|---|
Formule moléculaire |
C5H6CsNO3 |
Poids moléculaire |
261.01 g/mol |
Nom IUPAC |
cesium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
VCUFZCAVIMADHN-DFWYDOINSA-M |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)[O-].[Cs+] |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















